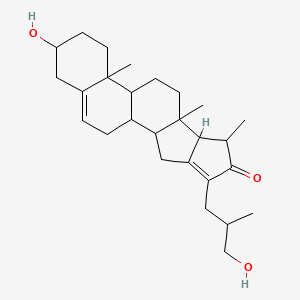
Fesogenin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fesogenin is a naturally occurring compound with the molecular formula C₂₇H₄₀O₃ and a molecular weight of 412.605 g/mol . It is known for its complex structure and significant biological activities, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
Fesogenin can be synthesized through several chemical routes. One common method involves the use of diosgenin as a starting material. The synthesis typically includes steps such as oxidation, reduction, and cyclization under controlled conditions. For instance, diosgenin can be oxidized to form a ketone intermediate, which is then reduced and cyclized to produce this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale extraction from natural sources, such as certain species of yams. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity this compound. Industrial methods focus on optimizing yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
Fesogenin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
Fesogenin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various steroids and other complex molecules.
Biology: this compound is studied for its role in cell signaling and metabolism.
Medicine: Research has shown potential anticancer, anti-inflammatory, and antimicrobial properties.
Industry: It is used in the production of pharmaceuticals and as a biochemical reagent.
作用機序
The mechanism of action of fesogenin involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, influence gene expression, and interact with cellular receptors. These interactions lead to various biological effects, such as inhibition of cancer cell proliferation or reduction of inflammation.
類似化合物との比較
Fesogenin is often compared with other steroidal compounds such as diosgenin and cryptogenin. While all these compounds share a similar steroidal backbone, this compound is unique due to its specific functional groups and biological activities. Diosgenin, for example, is primarily used as a precursor in the synthesis of other steroids, while this compound has more diverse biological applications.
List of Similar Compounds
- Diosgenin
- Cryptogenin
- Sarsasapogenin
- Tigogenin
This compound stands out due to its unique combination of chemical properties and biological activities, making it a valuable compound in various fields of research.
特性
CAS番号 |
561-98-8 |
|---|---|
分子式 |
C27H40O3 |
分子量 |
412.6 g/mol |
IUPAC名 |
16-hydroxy-5-(3-hydroxy-2-methylpropyl)-7,9,13-trimethylpentacyclo[10.8.0.02,9.04,8.013,18]icosa-4,18-dien-6-one |
InChI |
InChI=1S/C27H40O3/c1-15(14-28)11-21-20-13-23-19-6-5-17-12-18(29)7-9-26(17,3)22(19)8-10-27(23,4)24(20)16(2)25(21)30/h5,15-16,18-19,22-24,28-29H,6-14H2,1-4H3 |
InChIキー |
CGZZUMJKIYSDPE-UHFFFAOYSA-N |
正規SMILES |
CC1C2C(=C(C1=O)CC(C)CO)CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(4-fluorophenoxy)acetamide](/img/structure/B12008729.png)

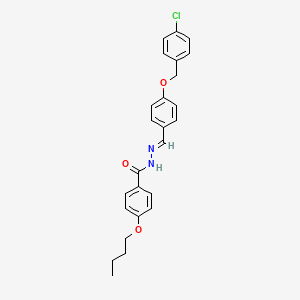

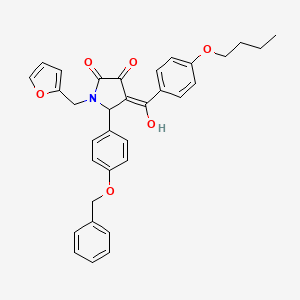
![5-(Diethylamino)-2-((E)-{[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol](/img/structure/B12008762.png)
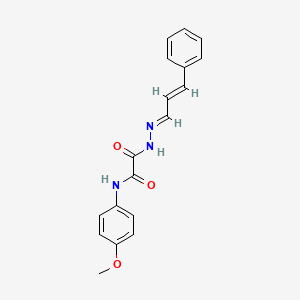
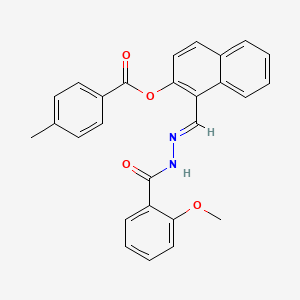
![Methyl 2-{3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-YL}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12008777.png)

![N-(3,4-dimethylphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12008780.png)
![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12008789.png)


